molecular formula C18H20ClN5O B5536643 2-ethyl-N-(3-imidazol-1-ylpropyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

2-ethyl-N-(3-imidazol-1-ylpropyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B5536643
M. Wt: 357.8 g/mol
InChI Key: MWVPSLLCWZLGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(3-imidazol-1-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(3-imidazol-1-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride typically involves multiple steps, starting with the construction of the benzofuro[3,2-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(3-imidazol-1-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-ethyl-N-(3-imidazol-1-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-imidazol-1-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(3-imidazol-1-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine
  • N-(3-imidazol-1-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine
  • 2-ethyl-1benzofuro[3,2-d]pyrimidin-4-amine

Uniqueness

The uniqueness of 2-ethyl-N-(3-imidazol-1-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-ethyl-N-(3-imidazol-1-ylpropyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O.ClH/c1-2-15-21-16-13-6-3-4-7-14(13)24-17(16)18(22-15)20-8-5-10-23-11-9-19-12-23;/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVPSLLCWZLGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NCCCN3C=CN=C3)OC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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